Piperazine, 1-(9-anthracenylmethyl)-
CAS No.: 126257-22-5
Cat. No.: VC20739918
Molecular Formula: C19H20N2
Molecular Weight: 276.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 126257-22-5 |
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Molecular Formula | C19H20N2 |
Molecular Weight | 276.4 g/mol |
IUPAC Name | 1-(anthracen-9-ylmethyl)piperazine |
Standard InChI | InChI=1S/C19H20N2/c1-3-7-17-15(5-1)13-16-6-2-4-8-18(16)19(17)14-21-11-9-20-10-12-21/h1-8,13,20H,9-12,14H2 |
Standard InChI Key | XOMAHPANTKOFLM-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Canonical SMILES | C1CN(CCN1)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Physical and Chemical Properties
Physical State and Appearance
Piperazine, 1-(9-anthracenylmethyl)- presents as a beige solid under standard conditions . Commercial preparations typically achieve high purity levels, with some manufacturers reporting purity of 99.7% as determined by High-Performance Liquid Chromatography (HPLC) .
Molecular Characteristics
The molecular structure combines the six-membered piperazine ring containing two nitrogen atoms with the three-fused benzene rings of the anthracene group, connected via a methylene bridge. This configuration contributes to both the reactive properties of the compound and its spectroscopic characteristics, particularly its fluorescence properties that make it valuable for analytical applications.
Synthesis and Preparation
Laboratory Synthesis Methods
The synthesis of Piperazine, 1-(9-anthracenylmethyl)- involves the reaction of 9-(chloromethyl)anthracene with piperazine. A detailed protocol outlined in ISO standard documentation describes the following process :
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Dissolving 10.8 mmol (2.47 g) of 9-(chloromethyl)anthracene in 25 ml dichloromethane
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Separately dissolving 54.4 mmol (4.69 g) of piperazine and 21.8 mmol (3.04 ml) of triethylamine in 37 ml dichloromethane
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Adding the 9-(chloromethyl)anthracene solution dropwise to the piperazine solution over 30 minutes while stirring
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Continuing the reaction with stirring for at least 2 hours
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Washing the reaction mixture three times with water (130 ml each time)
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Additional purification steps including silica gel column chromatography
Reaction Mechanism
The synthesis follows a nucleophilic substitution mechanism, where the nucleophilic nitrogen atom of piperazine attacks the electrophilic methylene carbon attached to the anthracene that bears the chloride leaving group. The triethylamine serves as a base to neutralize the hydrogen chloride generated during the reaction, thereby promoting the formation of the desired product.
Applications in Analytical Chemistry
Detection of Isocyanates
The primary application of Piperazine, 1-(9-anthracenylmethyl)- is in the detection and quantification of isocyanates, particularly in workplace atmospheres . Isocyanates are widely used in the production of polyurethanes and are known respiratory sensitizers that can cause occupational asthma. The compound serves as a derivatizing agent that reacts with isocyanate functional groups to form stable, detectable derivatives .
Workplace Atmosphere Monitoring
The compound has been used specifically for the derivatization of airborne 1,6-hexamethylene diisocyanate (HDI) and polyisocyanates generated during spray-painting operations . This application has significant implications for occupational safety and health monitoring, as it enables accurate measurement of potential respiratory hazards in workplace environments.
Advantages Over Other Reagents
Piperazine, 1-(9-anthracenylmethyl)- offers several advantages over other derivatizing reagents used for isocyanate analysis:
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Enhanced sensitivity for both monomeric and oligomeric forms of isocyanates
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Improved reliability in the identification of isocyanate species in sample chromatograms
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Greater accuracy in quantification compared to established reagents
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Higher UV response compared to other commonly used reagents such as 1-(2-methoxyphenyl)piperazine (MOP)
Analytical Methodology
HPLC Analysis Techniques
The analysis of isocyanates derivatized with Piperazine, 1-(9-anthracenylmethyl)- typically employs High-Performance Liquid Chromatography (HPLC) with specialized conditions:
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The method uses a pH gradient to selectively accelerate the elution of derivatives of oligomeric isocyanates that might be unobservable in an isocratic analysis
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UV detection is employed to quantify the derivatives, taking advantage of the high UV absorbance provided by the anthracene moiety
Derivatization Procedures
The derivatization procedure involves the reaction of Piperazine, 1-(9-anthracenylmethyl)- with isocyanates, resulting in the formation of urea derivatives. This reaction occurs rapidly, with studies indicating that the compound reacts with phenyl isocyanate (used as a model isocyanate) as fast as or faster than other reagents commonly used for isocyanate analysis .
Comparative Performance Analysis
Comparison with Other Derivatizing Agents
Research has directly compared Piperazine, 1-(9-anthracenylmethyl)- with 1-(2-methoxyphenyl)piperazine (MOP), which is used in the National Institute for Occupational Safety and Health Method 5521 . Field studies evaluating both reagents found no significant difference at the 95% confidence level in the concentration of polyisocyanate in aerosols as determined by impingers containing either reagent when positioned in a side-by-side arrangement .
Sensitivity and Selectivity Characteristics
The compound demonstrates high sensitivity and selectivity in detecting isocyanates. The UV response of its derivatives is comparable to that of 9-(methylaminomethyl)anthracene (MAMA) derivatives and approximately three times greater than derivatives formed with 1-(2-methoxyphenyl)piperazine . This enhanced response contributes to lower detection limits and improved analytical performance.
Research Findings and Data
Key Research Studies
A significant research study published in 1996 evaluated Piperazine, 1-(9-anthracenylmethyl)- for the analysis of isocyanates in spray-painting operations . The study confirmed the compound's efficacy as a derivatizing agent and validated sampling protocols for occupational exposure assessment.
Quantitative Performance Data
The following table presents relative molecular masses and equivalent masses for common isocyanates and their derivatives with Piperazine, 1-(9-anthracenylmethyl)-:
Compound | Short form | Relative molecular mass | Equivalent mass | Derivative relative molecular mass | Derivative equivalent mass |
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Piperazine, 1-(9-anthracenylmethyl)- | 276.38 | 276.38 | — | — | |
Methyl isocyanate | — | 57.05 | 57.05 | 333.43 | 333.43 |
Butyl isocyanate | — | 99.13 | 99.13 | 375.51 | 375.51 |
Phenyl isocyanate | — | 119.12 | 119.12 | 395.50 | 395.50 |
1,6-Hexamethylene diisocyanate | HDI | 168.20 | 84.10 | 720.96 | 360.48 |
Toluene diisocyanate | TDI | 174.16 | — | — | — |
Table 1: Relative molecular masses and equivalent masses of common isocyanates and their derivatives with Piperazine, 1-(9-anthracenylmethyl)-
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